molecular formula C3H3KO4 B12082757 3-Hydroxy-2-oxopropionic acid potassium salt

3-Hydroxy-2-oxopropionic acid potassium salt

Cat. No.: B12082757
M. Wt: 142.15 g/mol
InChI Key: GQHLMYFYRZSQRJ-UHFFFAOYSA-M
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Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-oxopropionic acid potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-2-oxopropionic acid potassium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-2-oxopropionic acid potassium salt involves its participation in metabolic pathways, particularly in the photorespiration pathway in plants. It acts as an intermediate in the conversion of glycolate to glyoxylate, which is then further metabolized . The compound interacts with specific enzymes, facilitating the transfer of functional groups and the formation of key metabolic intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups (hydroxyl and carbonyl), which allow it to participate in a wide range of chemical reactions and metabolic pathways. This dual functionality makes it a valuable reagent in biochemical research and industrial applications .

Properties

Molecular Formula

C3H3KO4

Molecular Weight

142.15 g/mol

IUPAC Name

potassium;3-hydroxy-2-oxopropanoate

InChI

InChI=1S/C3H4O4.K/c4-1-2(5)3(6)7;/h4H,1H2,(H,6,7);/q;+1/p-1

InChI Key

GQHLMYFYRZSQRJ-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)C(=O)[O-])O.[K+]

Origin of Product

United States

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